

An In-depth Technical Guide to 4-Hydroperoxy Cyclophosphamide-d4

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Compound of Interest

Compound Name: 4-Hydroperoxy
Cyclophosphamide-d4

Cat. No.: B12425215

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological activities of **4-Hydroperoxy Cyclophosphamide-d4**. This deuterated analog of a key active metabolite of the widely used anticancer drug cyclophosphamide is an essential tool in metabolism, pharmacokinetic, and mechanistic studies.

Core Chemical Properties

4-Hydroperoxy Cyclophosphamide-d4 is a labeled version of 4-hydroperoxy cyclophosphamide, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.^[1]

Property	Value	Reference(s)
Chemical Name	2-[Bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl Hydroperoxide-d4	[2]
Synonyms	4-Hydroperoxycyclofosfamide-d4, Asta 6496-d4	[2]
CAS Number	1246816-71-6	[3]
Molecular Formula	C ₇ H ₁₁ D ₄ Cl ₂ N ₂ O ₄ P	[3]
Molecular Weight	297.11 g/mol	[3]
Appearance	White to beige powder/solid	[4]
Purity	≥95% to ≥98% (HPLC)	[4][5]
Melting Point	92-94 °C (decomposes)	[6]

Solubility and Stability

Proper handling and storage are crucial for maintaining the integrity of **4-Hydroperoxy Cyclophosphamide-d4**.

Solvent	Solubility	Reference(s)
DMSO	50 mg/mL (168.29 mM) - requires sonication	[3]
2 mg/mL (clear solution)	[4]	
Chloroform	Slightly soluble	[7]
Methanol	Slightly soluble	[6]
Water	Soluble (parent compound, cyclophosphamide monohydrate is 40 mg/mL)	

Storage and Stability:

- Long-term storage: Recommended at -80°C under an inert atmosphere.[3] It is stable for at least 6 months under these conditions.
- Short-term storage: Can be stored at -20°C for up to one month.[3]
- Sensitivity: The compound is hygroscopic and temperature-sensitive.[6] Aqueous stock solutions are not stable and should be freshly prepared.

Biological Activity and Mechanism of Action

4-Hydroperoxy Cyclophosphamide is the primary active metabolite of the prodrug cyclophosphamide.[8] Its deuterated form, **4-Hydroperoxy Cyclophosphamide-d4**, is expected to have the same biological mechanism. The parent compound, cyclophosphamide, is a widely used alkylating agent in cancer chemotherapy and as an immunosuppressant.[5]

The cytotoxic effects of 4-hydroperoxy cyclophosphamide are mediated through its ability to crosslink DNA, which ultimately leads to apoptosis.[8] This process is, at least in part, independent of caspase activation and involves the production of reactive oxygen species (ROS), which triggers the mitochondrial death pathway.[8]

Experimental Protocols

Synthesis

A common method for the synthesis of 4-hydroperoxycyclophosphamide is through the ozonolysis of cyclophosphamide.[9] While a detailed protocol for the deuterated analog is not readily available in the public domain, the following general procedure for the non-deuterated compound can be adapted.

General Protocol for Ozonolysis of Cyclophosphamide:

- Dissolve cyclophosphamide in a mixture of acetone and water.
- Cool the solution to 0°C.

- Bubble ozone gas through the solution. The reaction progress should be monitored by a suitable method, such as thin-layer chromatography (TLC).
- Upon completion, the product, 4-hydroperoxycyclophosphamide, can be isolated and purified. This reaction typically yields the product in a modest yield of approximately 20%.^[9]

Note: This is a generalized protocol and requires optimization for the synthesis of the deuterated compound. The handling of ozone requires specialized equipment and safety precautions.

Bioanalytical Quantification using UPLC-MS/MS

4-Hydroperoxy Cyclophosphamide-d4 is frequently used as an internal standard for the quantification of 4-hydroxycyclophosphamide in biological matrices.^[1] The following is a representative protocol based on published methods.

Sample Preparation (from whole blood):

- To stabilize the analyte, which is unstable in plasma, derivatization is necessary immediately after sample collection. This can be achieved by adding a derivatizing agent like phenylhydrazine or semicarbazide hydrochloride (SCZ).^{[1][10]}
- For volumetric absorptive microsampling (VAMS), a VAMS tip is used to absorb a precise volume of the sample (e.g., 25 μ L of blood).^[11]
- The internal standard, **4-Hydroperoxy Cyclophosphamide-d4**, is added.
- Proteins are precipitated using a solvent like methanol.^[12]
- The sample is then vortexed, sonicated, and centrifuged to separate the supernatant for analysis.^[11]

UPLC-MS/MS Conditions:

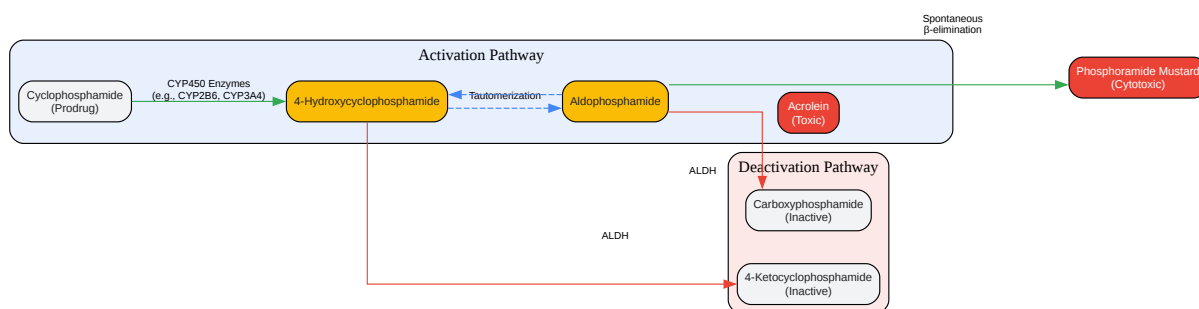
- UPLC System: Waters ACQUITY UPLC® or similar.^[10]
- Column: A reverse-phase column such as Waters Acquity® UPLC BEH C18 (2.1 \times 100 mm; 1.7 μ m) or Thermo Scientific™ Hypersil™ BDS C18 (2.1 \times 100 mm, 3.0 μ m).^{[1][10]}

- Mobile Phase: A gradient of 0.01-0.2% formic acid in water and 0.01-0.2% formic acid in acetonitrile or methanol.[1][10][12]
- Flow Rate: Approximately 0.15 - 0.35 mL/min.[1][10]
- Injection Volume: 10 μ L.[10]
- Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][12]
- MRM Transitions:
 - For the derivatized 4-hydroxycyclophosphamide-SCZ: m/z 333.7 > 221.0[1]
 - For the derivatized 4-hydroxycyclophosphamide-d4-SCZ: m/z 337.7 > 225.1[1]

Visualizations

Metabolic Pathway of Cyclophosphamide

The following diagram illustrates the metabolic activation of the prodrug cyclophosphamide to its active cytotoxic metabolites.

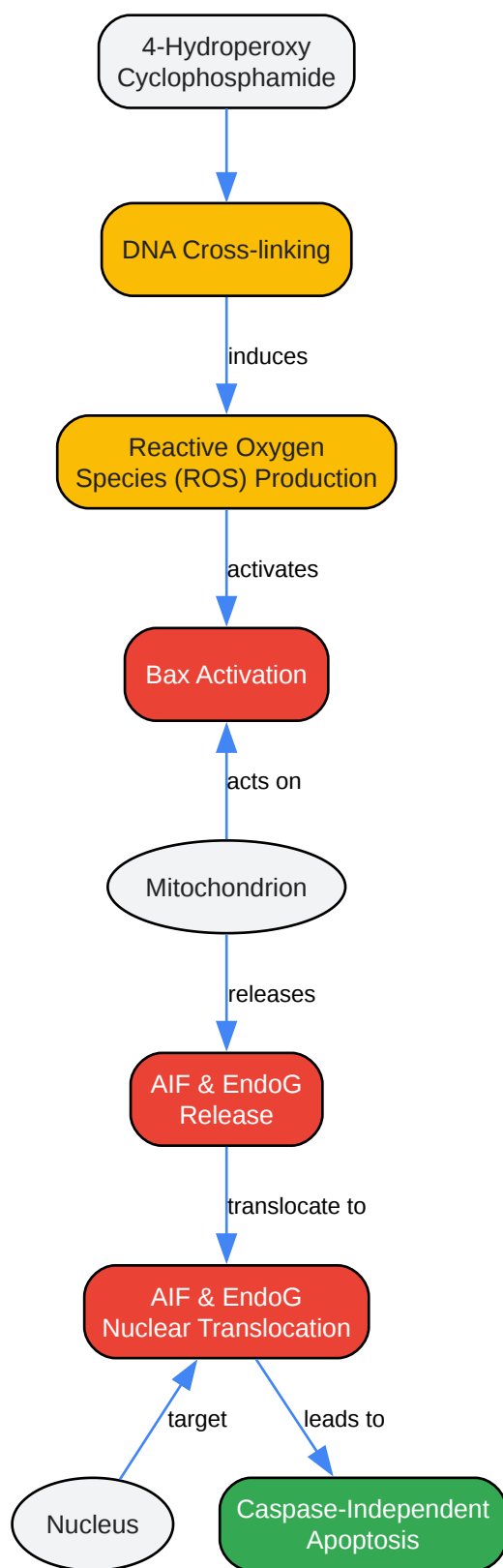


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Caption: Metabolic activation and deactivation pathways of cyclophosphamide.

Apoptosis Signaling Pathway of 4-Hydroperoxy Cyclophosphamide

This diagram outlines the proposed caspase-independent apoptotic pathway induced by 4-hydroperoxy cyclophosphamide.



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Caption: Caspase-independent apoptosis induced by 4-hydroperoxy cyclophosphamide.

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